A record for N-(5-aminopyridin-2-yl)-4-(trifluoromethyl)benzamide exists in the PubChem database, a public resource for information on chemicals and bioactive small molecules. The PubChem entry assigns the identifier TFAP to this compound and lists a CAS registry number of 1011244-68-0 []. However, the PubChem record does not contain details on its biological activity or potential applications [].
Several chemical suppliers offer N-(5-aminopyridin-2-yl)-4-(trifluoromethyl)benzamide for purchase, typically categorized as a research chemical. This suggests that the compound may be of interest to researchers due to its structure or potential properties, but the specific research areas are not disclosed by the suppliers.
Transcription Factor Activation Profile, commonly referred to as TFAP, is a chemical compound identified as N-(5-Aminopyridin-2-yl)-4-(trifluoromethyl)benzamide. It is characterized by its selective inhibition of cyclooxygenase-1 (COX-1), with an IC50 value of approximately 0.8 μM, while showing much lower activity against cyclooxygenase-2 (COX-2) with an IC50 exceeding 200 μM . The structure of TFAP consists of 31 bonds, including aromatic and multiple bonds, which contribute to its biological activity and interaction with various molecular targets .
The primary research focus on TFAP seems to be its potential role as a COX-1 inhibitor []. COX-1 is an enzyme responsible for the production of prostaglandins, which are lipid mediators involved in inflammation and pain. Inhibiting COX-1 activity could potentially reduce these processes. However, the detailed mechanism of action of TFAP on COX-1 is not yet elucidated in scientific literature. Further studies are needed to understand how TFAP interacts with the enzyme and its potential effects on biological systems.
TFAP primarily functions as an inhibitor of cyclooxygenase enzymes, which are critical in the biosynthesis of prostaglandins and thromboxanes from arachidonic acid. By selectively inhibiting COX-1, TFAP can modulate inflammatory responses and pain pathways without significantly affecting COX-2, which is often associated with inflammatory processes. This selectivity may lead to reduced side effects commonly associated with non-selective COX inhibitors .
The biological activity of TFAP is primarily linked to its role as a COX-1 inhibitor. This inhibition can lead to anti-inflammatory effects, making it a potential candidate for therapeutic applications in conditions where inflammation plays a key role. Additionally, studies have indicated that TFAP may influence transcription factor activities, thereby affecting gene expression profiles related to cell differentiation and proliferation, particularly in hematopoietic cells .
TFAP can be synthesized through several methods involving the reaction of 5-aminopyridine with trifluoromethylbenzoyl chloride under appropriate conditions. The synthesis typically requires careful control of reaction parameters to ensure high yield and purity of the final product. Specific protocols may vary depending on the desired scale and purity requirements but generally involve standard organic synthesis techniques such as refluxing and recrystallization .
Due to its selective inhibition of COX-1, TFAP has potential applications in:
Interaction studies have shown that TFAP can modulate various signaling pathways through its action on cyclooxygenase enzymes. Its selective inhibition allows researchers to study the differential roles of COX-1 and COX-2 in various biological contexts. Moreover, TFAP's influence on transcription factors suggests potential interactions with other cellular signaling pathways that could be explored in further research .
Several compounds exhibit similar biological activities or structural features to TFAP. Here are some notable examples:
Compound Name | Structure Type | COX-1 Inhibition (IC50) | COX-2 Inhibition (IC50) | Unique Features |
---|---|---|---|---|
Aspirin | Salicylate derivative | Non-selective | Non-selective | Acetylates serine residues on COX enzymes |
Ibuprofen | Propionic acid derivative | Non-selective | Non-selective | Common over-the-counter NSAID |
Celecoxib | Sulfonamide derivative | Minimal | Selective | Designed specifically to inhibit COX-2 |
TFAP's uniqueness lies in its high selectivity for COX-1 over COX-2, which may provide therapeutic advantages in managing inflammation while minimizing gastrointestinal side effects commonly seen with non-selective inhibitors . This selectivity could make TFAP a valuable tool in both clinical and research settings focused on inflammation and related diseases.